molecular formula C21H20F3N9O B10963996 [5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10963996
M. Wt: 471.4 g/mol
InChI Key: PSQPMDYXBTVOJQ-UHFFFAOYSA-N
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Description

[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of pyrazole, pyrazolopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the pyrazolopyrimidine core: This involves the cyclization of intermediates to form the pyrazolopyrimidine structure.

    Attachment of the piperazine moiety: The final step involves the coupling of the pyrazolopyrimidine intermediate with pyrimidin-2-yl piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20F3N9O

Molecular Weight

471.4 g/mol

IUPAC Name

[5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H20F3N9O/c1-13-14(12-30(2)28-13)15-10-17(21(22,23)24)33-18(27-15)11-16(29-33)19(34)31-6-8-32(9-7-31)20-25-4-3-5-26-20/h3-5,10-12H,6-9H2,1-2H3

InChI Key

PSQPMDYXBTVOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=CC=N5)C

Origin of Product

United States

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